molecular formula C22H20ClNOS B6080606 N,N-dibenzyl-2-[(4-chlorophenyl)thio]acetamide

N,N-dibenzyl-2-[(4-chlorophenyl)thio]acetamide

Cat. No. B6080606
M. Wt: 381.9 g/mol
InChI Key: ZHGNSQASVIVNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-2-[(4-chlorophenyl)thio]acetamide, also known as DBTCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DBTCA is a thioamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-[(4-chlorophenyl)thio]acetamide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and fungal growth.
Biochemical and Physiological Effects:
N,N-dibenzyl-2-[(4-chlorophenyl)thio]acetamide has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of fungal pathogens.

Advantages and Limitations for Lab Experiments

N,N-dibenzyl-2-[(4-chlorophenyl)thio]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties make it suitable for use in various assays and experiments. However, it also has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.

Future Directions

There are several future directions for the study of N,N-dibenzyl-2-[(4-chlorophenyl)thio]acetamide. One potential direction is the development of new synthetic methods for N,N-dibenzyl-2-[(4-chlorophenyl)thio]acetamide derivatives with improved properties. Another direction is the investigation of its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, the use of N,N-dibenzyl-2-[(4-chlorophenyl)thio]acetamide as a fluorescent probe for biological imaging and its potential as a ligand for metal complexes could also be explored.

Synthesis Methods

N,N-dibenzyl-2-[(4-chlorophenyl)thio]acetamide can be synthesized using various methods, including the reaction of 4-chlorobenzenethiol with N,N-dibenzylacetamide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N,N-dibenzyl-2-[(4-chlorophenyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been investigated for its anticancer, anti-inflammatory, and antifungal activities. N,N-dibenzyl-2-[(4-chlorophenyl)thio]acetamide has also been studied for its potential use as a ligand for metal complexes and as a fluorescent probe for biological imaging.

properties

IUPAC Name

N,N-dibenzyl-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNOS/c23-20-11-13-21(14-12-20)26-17-22(25)24(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-14H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGNSQASVIVNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibenzyl-2-[(4-chlorophenyl)sulfanyl]acetamide

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